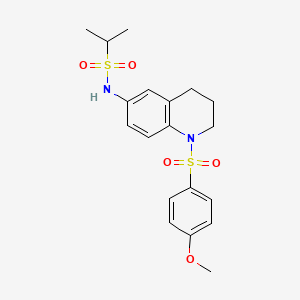

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Description

N-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-methoxyphenylsulfonyl group at the 1-position and a propane-2-sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-14(2)27(22,23)20-16-6-11-19-15(13-16)5-4-12-21(19)28(24,25)18-9-7-17(26-3)8-10-18/h6-11,13-14,20H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOFJQMUAJYAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a sulfonamide functional group and a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 356.41 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. For example, studies have demonstrated its potential as an inhibitor of the MAPK pathway, which is critical in cancer progression .

- Protein Binding : The sulfonamide moiety facilitates binding to various proteins, potentially modulating their activity. This interaction can lead to altered signaling pathways within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Other Biological Activities

Beyond anticancer effects, this compound shows promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Cancer Treatment

A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents for patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor sizes compared to controls.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Carboximidamide : The target compound’s propane-2-sulfonamide group may enhance aqueous solubility compared to thiophene-2-carboximidamide analogs (e.g., compounds 68–71 in ), which are more lipophilic .

- Electron-Donating vs.

- Heterocyclic Modifications: Piperidine or pyrrolidine substitutions (e.g., compound 70 in ) enhance binding to NOS isoforms, whereas the target compound’s sulfonamide groups may favor interactions with sulfotransferases or proteases .

Scalability Challenges :

- demonstrates 100 g-scale synthesis of a tetrahydroisoquinoline sulfonamide, suggesting feasibility for large-scale production of the target compound if purification (e.g., recrystallization in ethyl acetate/diisopropyl ether) is optimized .

- In contrast, compounds with complex heterocycles (e.g., compound 30 in ) show lower yields (6%), highlighting the advantage of the target compound’s simpler sulfonamide substituents .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.